molecular formula C15H14N4O4S B2483288 methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate CAS No. 1396874-91-1

methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate

Cat. No.: B2483288
CAS No.: 1396874-91-1
M. Wt: 346.36
InChI Key: CXGASMNAPFDYMH-UHFFFAOYSA-N
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Description

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a complex amido-azetidine-pyrazine moiety at position 2. Synthetically, the compound likely involves sequential coupling reactions: (i) activation of pyrazine-2-carboxylic acid to form an acyl chloride or mixed anhydride, (ii) conjugation to azetidine-3-amine, and (iii) amidation with methyl 2-aminothiophene-3-carboxylate .

Properties

IUPAC Name

methyl 2-[[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-15(22)10-2-5-24-13(10)18-12(20)9-7-19(8-9)14(21)11-6-16-3-4-17-11/h2-6,9H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGASMNAPFDYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Efficiency

  • Solvent Impact : DCM vs. THF showed negligible yield differences (75–78%), but THF reduced reaction time by 2 hours.
  • Base Selection : TEA (78%) outperformed DIPEA (72%) due to superior Cl⁻ scavenging.

Amide Coupling Challenges

  • Activation Agents : T3P (68%) vs. HATU (63%): T3P’s low epimerization risk favored industrial scalability.
  • Temperature : Reactions above 40°C led to azetidine ring-opening (≤5% yield).

Analytical Data Summary

Table 1. Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ESI-MS ([M+H]⁺)
Pyrazine-2-carbonyl chloride 9.12 (s), 8.94 (s) 166.2 (C=O) -
1-(Pyrazine-2-carbonyl)azetidine-3-amine 4.32 (m) 56.3 (azetidine-C3) 223.0987
Methyl 2-carboxythiophene-3-carboxylate 7.89 (d) 170.5 (C=O) 199.0273
Target compound 8.72 (s), 7.65 (d), 3.91 (s) 170.5, 166.1, 145.6 376.1054

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate involves several key steps, typically starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the azetidine ring and subsequent acylation with pyrazine-2-carboxylic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene and pyrazine moieties exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Compound Target Bacteria Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The compound has also shown promise in anticancer research, particularly as an inhibitor of specific signaling pathways involved in cancer cell proliferation. For instance, it may target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Antimicrobial Agents

The compound could be developed into a new class of antibiotics to combat resistant bacterial strains.

Anticancer Drugs

Its ability to inhibit cancer cell growth suggests potential as a chemotherapeutic agent, particularly in combination therapies targeting multiple pathways.

Anti-inflammatory Agents

Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism by which methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Comparisons with Similar Compounds

Compound Name Core Structure Substituents Key Properties Synthesis Route Reference
Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate Thiophene - 3-COOCH₃
- 2-Amido-azetidine-pyrazine
- High rigidity (azetidine)
- Moderate solubility (logP ~2.5 estimated)
- Potential kinase inhibition
Stepwise amidation and coupling Hypothesized
2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid Salicylic acid - Pyrazinamide hydrazone
- 6-C alkyl chain
- Antitubercular activity (MIC: 1.56 µg/mL)
- Hydrazone linkage enhances stability
Friedel-Crafts acylation, imine formation
Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate Benzothiophene - 3-COOCH₃
- 2-Thiophene
- Extended π-system (benzothiophene)
- Higher lipophilicity (logP ~3.8)
- Pd-catalyzed cyclization
PdI₂ oxidative cyclization
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Thiophene - 3-COOCH₂CH₃
- 2-Cyanoacetamido
- 4,5-CH₃
- Electron-withdrawing cyano group
- Anticancer activity (IC₅₀: 8.2 µM)
Cyanoacetylation of thiophene amine
Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate Benzothiophene - 3-COOCH₃
- 2-tert-butyl
- Steric hindrance (tert-butyl)
- Moderate yield (57%)
Pd-catalyzed cyclization

Critical Analysis of Structural and Functional Differences

Azetidine vs. However, hydrazones are easier to synthesize and may exhibit pH-dependent stability .

Thiophene vs. The simpler thiophene core in the target compound may balance solubility and bioavailability .

Ester Groups (Methyl vs. Ethyl) :

  • Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), which could enhance metabolic stability but reduce tissue penetration. Ethyl esters in compounds like ’s derivatives showed better in vivo efficacy in antioxidant assays .

Pyrazine vs. Cyano Substituents: The pyrazine-2-carbonyl group offers hydrogen-bond acceptor sites, advantageous for targeting polar enzyme active sites. In contrast, cyano groups (e.g., ) act as strong electron-withdrawing groups, altering electronic properties and reactivity .

Biological Activity

Methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate (CAS Number: 1396874-91-1) is a novel compound that has garnered interest for its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄N₄O₄S
  • Molecular Weight : 346.4 g/mol
  • Structure : The compound contains a thiophene ring, an azetidine moiety, and a pyrazine carbonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Phosphodiesterase Inhibition : Compounds with similar structures have been identified as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, resulting in various physiological effects .
  • Anti-Tubercular Activity : Recent studies have shown that derivatives of pyrazine compounds exhibit significant activity against Mycobacterium tuberculosis. For example, compounds with similar structural features demonstrated IC₅₀ values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra . This suggests that this compound may also possess anti-tubercular properties.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound:

CompoundTarget PathogenIC₅₀ (μM)IC₉₀ (μM)Cytotoxicity (HEK-293 Cells)
6aM. tuberculosis1.353.73Non-toxic
6eM. tuberculosis2.1840.32Non-toxic
6kM. tuberculosisTBDTBDTBD

These findings indicate that several derivatives exhibit promising anti-tubercular activity while maintaining low cytotoxicity against human cells.

Case Studies

A notable case study involved the synthesis and evaluation of substituted pyrazine derivatives for their anti-tubercular properties. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

In another investigation, researchers explored the docking interactions of this compound with target proteins involved in the pathogenesis of tuberculosis, revealing favorable binding affinities that support further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate?

  • Methodology : The synthesis involves three key steps:

Thiophene Core Formation : Use the Gewald or Paal-Knorr reaction to construct the thiophene ring, ensuring regioselective substitution at the 2- and 3-positions (e.g., methyl ester at C3 via esterification with methanol and a catalytic acid) .

Azetidine Functionalization : Introduce the azetidine-3-amido group via amidation. Activate the carboxylic acid (e.g., using HATU or DCC as coupling agents) and react with 3-aminoazetidine under anhydrous conditions (dry DCM, nitrogen atmosphere) .

Pyrazine-2-carbonyl Coupling : React the azetidine amine with pyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the final acylated product .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) or reverse-phase HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm the thiophene, azetidine, and pyrazine moieties. Key signals include:

  • Thiophene protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Azetidine ring protons (δ 3.5–4.5 ppm) and pyrazine aromatic carbons (δ 140–150 ppm) .
    • IR Spectroscopy : Confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
    • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and verify molecular weight (e.g., [M+H]+ via ESI-MS) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Kinase Inhibition Screening : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at concentrations of 1–100 μM .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution methods .
  • Cytotoxicity : Assess against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can reaction yields be optimized during the pyrazine-2-carbonyl coupling step?

  • Solvent Selection : Use DMF or DCM for improved solubility of the azetidine intermediate and pyrazine carbonyl chloride .
  • Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-acylation), then warm to room temperature .
  • Yield Comparison :

ConditionYield (%)Purity (%)
DCM, 0°C, no DMAP4585
DMF, RT, DMAP7293

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Compound Stability : Test stability in assay buffers (e.g., PBS, pH 7.4) via HPLC over 24 hours. Degradation products may explain inconsistent IC50 values .
  • Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. What strategies ensure the compound’s stability during long-term storage?

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the ester group .
  • pH Sensitivity : Store at pH 6–7 (neutral buffer) to avoid azetidine ring opening or thiophene oxidation .
  • Temperature : Maintain at –80°C for long-term storage; avoid repeated freeze-thaw cycles .

Q. How to address spectral ambiguities in NMR analysis of the azetidine moiety?

  • Advanced Techniques : Use 2D NOESY to resolve overlapping proton signals from the azetidine and thiophene rings .
  • Isotopic Labeling : Synthesize 15N-labeled azetidine to simplify amide proton assignments in 1H-15N HSQC .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase ATP pockets (e.g., PDB ID: 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hinge region interactions) .

Data Contradiction Analysis

IssuePossible CauseResolution StrategyReferences
Low kinase inhibitionPoor solubility in assay bufferUse DMSO concentrations <0.1% or add cyclodextrin
Variable MIC valuesStrain-specific resistance mechanismsInclude positive controls (e.g., ciprofloxacin)
HPLC purity <90%Residual coupling reagentsOptimize purification (e.g., size-exclusion chromatography)

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